Cas no 1378867-46-9 (2-bromo-3-(hydrazinylmethyl)pyridine)
2-bromo-3-(hydrazinylmethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-3-(hydrazinylmethyl)pyridine
- Pyridine, 2-bromo-3-(hydrazinylmethyl)-
- EN300-1896287
- 1378867-46-9
-
- Inchi: 1S/C6H8BrN3/c7-6-5(4-10-8)2-1-3-9-6/h1-3,10H,4,8H2
- InChI Key: GIWJERVWAKNZKN-UHFFFAOYSA-N
- SMILES: C1(Br)=NC=CC=C1CNN
Computed Properties
- Exact Mass: 200.99016g/mol
- Monoisotopic Mass: 200.99016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 99
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 50.9Ų
Experimental Properties
- Density: 1.582±0.06 g/cm3(Predicted)
- Boiling Point: 373.5±32.0 °C(Predicted)
- pka: 6.65±0.10(Predicted)
2-bromo-3-(hydrazinylmethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1896287-0.05g |
2-bromo-3-(hydrazinylmethyl)pyridine |
1378867-46-9 | 0.05g |
$900.0 | 2023-09-18 | ||
| Enamine | EN300-1896287-0.1g |
2-bromo-3-(hydrazinylmethyl)pyridine |
1378867-46-9 | 0.1g |
$943.0 | 2023-09-18 | ||
| Enamine | EN300-1896287-0.25g |
2-bromo-3-(hydrazinylmethyl)pyridine |
1378867-46-9 | 0.25g |
$985.0 | 2023-09-18 | ||
| Enamine | EN300-1896287-0.5g |
2-bromo-3-(hydrazinylmethyl)pyridine |
1378867-46-9 | 0.5g |
$1027.0 | 2023-09-18 | ||
| Enamine | EN300-1896287-1.0g |
2-bromo-3-(hydrazinylmethyl)pyridine |
1378867-46-9 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1896287-2.5g |
2-bromo-3-(hydrazinylmethyl)pyridine |
1378867-46-9 | 2.5g |
$2100.0 | 2023-09-18 | ||
| Enamine | EN300-1896287-5.0g |
2-bromo-3-(hydrazinylmethyl)pyridine |
1378867-46-9 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-1896287-10.0g |
2-bromo-3-(hydrazinylmethyl)pyridine |
1378867-46-9 | 10g |
$4606.0 | 2023-06-03 | ||
| Enamine | EN300-1896287-1g |
2-bromo-3-(hydrazinylmethyl)pyridine |
1378867-46-9 | 1g |
$1070.0 | 2023-09-18 | ||
| Enamine | EN300-1896287-5g |
2-bromo-3-(hydrazinylmethyl)pyridine |
1378867-46-9 | 5g |
$3105.0 | 2023-09-18 |
2-bromo-3-(hydrazinylmethyl)pyridine Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-bromo-3-(hydrazinylmethyl)pyridine
2-Bromo-3-(Hydrazinylmethyl)Pyridine (CAS No. 1378867-46-9): A Comprehensive Overview
The compound 2-bromo-3-(hydrazinylmethyl)pyridine (CAS No. 1378867-46-9) is an intriguing heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring structure, which is a six-membered aromatic ring with one nitrogen atom. The presence of a bromine atom at the 2-position and a hydrazinylmethyl group at the 3-position introduces unique electronic and steric properties, making it a versatile building block for various chemical transformations.
2-Bromo-3-(hydrazinylmethyl)pyridine belongs to the broader class of bromopyridines, which are widely used in drug discovery and organic synthesis due to their ability to participate in nucleophilic aromatic substitution reactions. The hydrazinylmethyl group (-CH2NH2) attached to the pyridine ring adds another layer of functionality, enabling this compound to act as a precursor for the synthesis of bioactive molecules, including anti-inflammatory agents, antitumor drugs, and antibiotics.
Recent advancements in synthetic methodologies have further expanded the utility of CAS 1378867-46-9. For instance, researchers have explored its use in click chemistry reactions, where the bromine atom serves as an ideal leaving group for forming stable carbon-heteroatom bonds. This has led to the development of novel materials with tailored electronic properties, such as conductive polymers and metal-organic frameworks (MOFs). Additionally, the hydrazinylmethyl group has been exploited in the synthesis of hydrazone derivatives, which are known for their applications in imaging agents and sensors.
The synthesis of 2-bromo-3-(hydrazinylmethyl)pyridine typically involves a multi-step process that begins with the bromination of pyridine derivatives. The introduction of the hydrazinylmethyl group is often achieved through nucleophilic substitution or coupling reactions. Optimization of these steps has led to higher yields and improved purity, making this compound more accessible for large-scale applications.
In terms of applications, CAS 1378867-46-9 has shown promise in drug delivery systems. Its ability to form stable complexes with metal ions has been leveraged to create targeted drug carriers that enhance bioavailability and reduce side effects. Furthermore, studies have demonstrated its potential as a catalyst in organic reactions, particularly in asymmetric synthesis and enantioselective processes.
From a pharmacological perspective, 2-bromo-3-(hydrazinylmethyl)pyridine has been investigated for its anti-inflammatory and antioxidant properties. Preclinical studies suggest that it may serve as a lead compound for developing treatments against chronic inflammatory diseases and oxidative stress-related disorders. Its ability to modulate key cellular pathways makes it a valuable tool in drug discovery research.
Looking ahead, the integration of computational chemistry techniques with experimental studies is expected to further unlock the potential of CAS 1378867-46-9. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, paving the way for rational design of new compounds with enhanced biological activity.
In conclusion, 2-bromo-3-(hydrazinylmethyl)pyridine (CAS No. 1378867-46-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features and reactivity make it an invaluable asset in modern chemical research. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing both academic and industrial endeavors.
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